molecular formula C9H20ClNO B2827324 (1-Ethoxycyclohexyl)methanamine;hydrochloride CAS No. 2408975-31-3

(1-Ethoxycyclohexyl)methanamine;hydrochloride

Cat. No.: B2827324
CAS No.: 2408975-31-3
M. Wt: 193.72
InChI Key: CSNKCUBWTCBJHD-UHFFFAOYSA-N
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Description

(1-Ethoxycyclohexyl)methanamine hydrochloride is a cyclohexane derivative featuring an ethoxy group at the 1-position and a methanamine group, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

(1-ethoxycyclohexyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-2-11-9(8-10)6-4-3-5-7-9;/h2-8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNKCUBWTCBJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCCC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxycyclohexyl)methanamine;hydrochloride typically involves the reaction of cyclohexylmethanamine with ethyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxycyclohexyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(1-Ethoxycyclohexyl)methanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Ethoxycyclohexyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Backbone Substituents Molecular Weight Key Spectral Features Applications Reference ID
(1-Ethoxycyclohexyl)methanamine HCl Cyclohexane 1-Ethoxy, methanamine HCl Not provided IR: 1705 cm⁻¹ (C=O absent) Synthesis intermediate N/A
2-(Dimethylaminomethyl)-1-cyclohexanone HCl Cyclohexanone Dimethylaminomethyl, ketone Not provided Likely C=O stretch ~1700 cm⁻¹ Organic synthesis
2-(7-Methoxynaphthalen-1-yl)ethanamine HCl Naphthalene 7-Methoxy, ethanamine HCl ~277.8 ¹H NMR: δ 7.0–8.5 (naphthyl) Neuropharmacology
Sertraline HCl Tetralin Dichlorophenyl, methylamine 342.27 Stereoselective synthesis Antidepressant
Diphenhydramine HCl Ethanolamine Diphenylmethoxy, dimethylamine 291.82 High lipophilicity Antihistamine

Key Findings and Implications

Structural Flexibility vs. Rigidity: Cyclohexane derivatives (e.g., target compound) offer conformational adaptability, whereas aromatic or heterocyclic analogues (e.g., thienopyran, naphthalene) provide planar rigidity, impacting binding to biological targets .

Synthesis Strategies: Mannich reactions are prevalent for cyclohexanone-derived amines, while Suzuki couplings or stereoselective reductions are used for aromatic systems .

Pharmacological Potential: Methanamine hydrochlorides with lipophilic substituents (e.g., dichlorophenyl in sertraline) show therapeutic efficacy, suggesting the target compound could be optimized for CNS activity .

Biological Activity

(1-Ethoxycyclohexyl)methanamine;hydrochloride is a chemical compound with the molecular formula C9_9H19_{19}NO·HCl. It is a derivative of cyclohexylmethanamine, where an ethoxy group replaces a hydrogen atom on the cyclohexyl ring. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves the reaction of cyclohexylmethanamine with ethyl alcohol, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions are crucial for obtaining high yield and purity, often requiring controlled temperature and pressure settings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been observed that compounds with similar structures can interact with DNA gyrase, affecting bacterial DNA replication pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogenic bacteria.
  • Antiproliferative Effects : Similar compounds have shown antiproliferative activity against cancer cell lines, indicating potential applications in oncology.
  • Interaction with Biomolecules : The compound's unique structure allows it to interact effectively with biomolecules, which may enhance its therapeutic potential in drug design .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
AntiproliferativeReduced proliferation in cancer cell lines
Enzyme InteractionModulation of enzyme activity

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Factors like absorption, distribution, metabolism, and excretion (ADME) will influence its efficacy and safety profile. Current data on toxicity is limited but should be a focus in future studies to ensure safe application in medical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Ethoxycyclohexyl)methanamine hydrochloride, and how can purity be optimized?

  • Synthesis Methods :

  • Stepwise Alkylation : Reacting cyclohexanol derivatives with ethoxy groups under acidic conditions, followed by amination (e.g., reductive amination using sodium cyanoborohydride) .
  • Catalytic Optimization : Use of palladium or copper catalysts in coupling reactions to introduce the ethoxycyclohexyl moiety. Reaction conditions (e.g., 60–80°C in DMF or acetonitrile) are critical for yield and purity .
    • Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization in ethanol/water mixtures are recommended for isolating high-purity batches .

Q. How can researchers validate the structural integrity of (1-Ethoxycyclohexyl)methanamine hydrochloride?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the ethoxycyclohexyl and methanamine moieties (e.g., characteristic shifts for cyclohexyl protons at δ 1.2–1.8 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z ~191 for the free base) .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the cyclohexyl ring .

Q. What are the key physicochemical properties of this compound relevant to biological assays?

  • Solubility : Hydrochloride salt enhances water solubility (>50 mg/mL), making it suitable for in vitro studies .
  • Stability : Stable at pH 4–7 but degrades under strong acidic/basic conditions. Store at –20°C in desiccated form .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., binding affinity vs. functional activity)?

  • Methodological Approaches :

  • Radiolabeled Binding Assays : Use 3^3H-labeled analogs to quantify receptor-binding affinity (e.g., serotonin or dopamine receptors) .
  • Functional Activity Tests : Measure cAMP accumulation or calcium flux in transfected cell lines to distinguish agonist/antagonist profiles .
  • Data Normalization : Cross-reference with structurally similar analogs (e.g., cyclobutyl or methoxyphenyl derivatives) to identify substituent-specific effects .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

  • Chiral Resolution :

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) for separating enantiomers .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during cyclohexyl ring formation to control stereochemistry .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • In Silico Workflow :

Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., monoamine transporters) .

QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .

MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Scale-Up Considerations :

  • Catalyst Loading : Reduce palladium catalyst concentrations to <0.5 mol% to minimize costs without compromising yield .
  • Continuous Flow Systems : Implement microreactors for precise temperature control during ethoxy group introduction .
    • Quality Control : In-line FTIR monitoring to detect intermediates and byproducts in real-time .

Methodological Resources

Q. Which databases provide reliable crystallographic or spectral data for this compound?

  • PubChem : Experimental 1^1H/13^13C NMR and mass spectra (CID: 22293026) .
  • ECHA : Regulatory-compliant safety and handling data .
  • Reaxys : Retrosynthetic pathways and reaction conditions for analogs .

Q. How do structural analogs of (1-Ethoxycyclohexyl)methanamine hydrochloride compare in bioactivity?

  • Comparative SAR Table :

CompoundKey Structural FeatureBioactivity (IC50_{50})
Cyclobutyl(4-methoxyphenyl)methanamine HClCyclobutyl ring5-HT2A_{2A} IC50_{50} = 12 nM
(S)-1-(3-Methoxyphenyl)ethanamine HClChiral centerDAT Ki_i = 8 nM
(1-Ethoxycyclohexyl)methanamine HClEthoxycyclohexylUnder investigation

Key Notes for Experimental Design

  • Contradictory Data : Always validate anomalous results using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .
  • Ethical Compliance : Adhere to ECHA guidelines for waste disposal and occupational exposure limits .

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